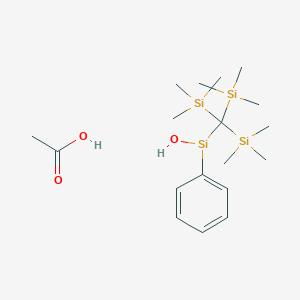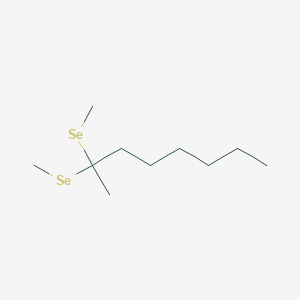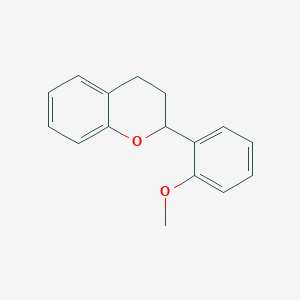
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- is a complex organic compound with significant applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylaniline with diethylamine and formaldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, with simpler structure and fewer functional groups.
N,N-Diethylbenzamide: Similar structure but lacks the dimethylphenyl group.
2,6-Dimethylbenzamide: Contains the dimethylphenyl group but lacks the diethylamino group.
Uniqueness
Benzamide, 3-((diethylamino)methyl)-N-(2,6-dimethylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diethylamino and dimethylphenyl groups enhances its versatility in various chemical and biological contexts.
Propiedades
Número CAS |
74433-32-2 |
|---|---|
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-(diethylaminomethyl)-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C20H26N2O/c1-5-22(6-2)14-17-11-8-12-18(13-17)20(23)21-19-15(3)9-7-10-16(19)4/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
Clave InChI |
VFQXAGZXCLDMSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
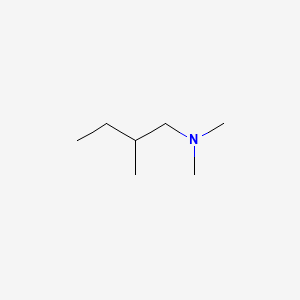
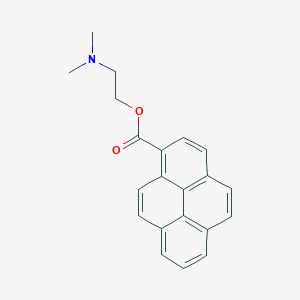
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
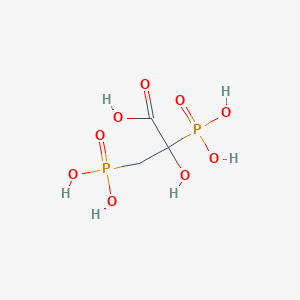



![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
